3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a propanamide moiety, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the quinazolinone intermediate with an appropriate isocyanate or carbamoyl chloride.
Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be attached via a Friedel-Crafts alkylation reaction using cyclohexene and a suitable catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with 3,4-dimethoxyphenethylamine and propanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl and quinazolinone moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, and epoxides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amides, carbamates, and ureas.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymer matrices to enhance mechanical and thermal properties.
Biology
Enzyme Inhibition: The quinazolinone core is known to inhibit various enzymes, making the compound a potential candidate for drug development.
Receptor Binding: The compound can interact with specific receptors in biological systems, influencing cellular signaling pathways.
Medicine
Anticancer Activity: The compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
Anti-inflammatory Activity: It can potentially reduce inflammation by modulating the activity of inflammatory mediators.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical drugs.
Agrochemicals: It may serve as a precursor for the development of new agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the propanamide moiety can enhance binding affinity and selectivity. The compound may also modulate cellular signaling pathways by interacting with receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Carbamoylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-phenylpropanamide
- 3-[1-(Cyclohexylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3,4-dimethoxyphenyl)propanamide
- 3-[1-(Ethylcarbamoyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(2-methoxyphenyl)propanamide
Uniqueness
The uniqueness of 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexenyl group enhances its hydrophobicity, while the dimethoxyphenyl group can influence its electronic properties and reactivity. This unique combination makes the compound a valuable candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C31H38N4O6 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C31H38N4O6/c1-40-26-13-12-23(20-27(26)41-2)15-18-32-28(36)16-19-34-30(38)24-10-6-7-11-25(24)35(31(34)39)21-29(37)33-17-14-22-8-4-3-5-9-22/h6-8,10-13,20H,3-5,9,14-19,21H2,1-2H3,(H,32,36)(H,33,37) |
InChI Key |
CLKUSOSXEQTOKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.